molecular formula C12H11NO3S2 B7764906 (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one

Cat. No.: B7764906
M. Wt: 281.4 g/mol
InChI Key: RUURNKWQIUZWFU-TWGQIWQCSA-N
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Description

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolone ring substituted with an ethoxy-hydroxybenzylidene group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-sulfanyl-1,3-thiazol-4(5H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.

    Substitution: Electrophilic substitution reactions can occur on the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated benzylidene derivatives.

Scientific Research Applications

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. For instance, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N’-(3-ethoxy-2-hydroxybenzylidene)-4-propylbenzenesulfonohydrazide
  • N’-(3-ethoxy-2-hydroxybenzylidene)-2-hydroxy-3-methylbenzohydrazide

Uniqueness

(5Z)-5-(3-ethoxy-2-hydroxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is unique due to its thiazolone ring structure combined with the ethoxy-hydroxybenzylidene group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-2-16-8-5-3-4-7(10(8)14)6-9-11(15)13-12(17)18-9/h3-6,14H,2H2,1H3,(H,13,15,17)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUURNKWQIUZWFU-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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